molecular formula C17H20ClN5O B2793963 1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396860-45-9

1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2793963
CAS RN: 1396860-45-9
M. Wt: 345.83
InChI Key: XFMAOVYZOIUIGK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMPU and has been the subject of extensive research in recent years.

Mechanism of Action

CMPU exerts its effects by modulating the activity of ionotropic glutamate receptors and protein kinases. In particular, CMPU has been shown to selectively inhibit the activity of the GluK1 subunit of ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. CMPU also inhibits the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPU has been shown to have a number of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, inhibition of cancer cell growth and survival, and modulation of inflammatory responses. In particular, CMPU has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

CMPU has several advantages for lab experiments, including high purity, high yield, and selective inhibition of ionotropic glutamate receptors and protein kinases. However, there are also some limitations to using CMPU in lab experiments, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.

Future Directions

There are several potential future directions for research on CMPU, including:
1. Development of new drugs based on CMPU with improved efficacy and safety profiles.
2. Investigation of the role of CMPU in the regulation of synaptic transmission and plasticity in various neurological disorders.
3. Investigation of the potential of CMPU as a therapeutic agent for the treatment of cancer.
4. Investigation of the potential of CMPU as an anti-inflammatory agent for the treatment of various inflammatory diseases.
5. Investigation of the potential of CMPU as a tool for studying the role of ionotropic glutamate receptors and protein kinases in various physiological and pathological processes.
In conclusion, CMPU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPU have been discussed in this paper. Further research on CMPU is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of CMPU involves the reaction between 3-chloro-2-methylphenyl isocyanate and 6-(piperidin-1-yl)pyrimidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of CMPU is typically high, and the purity can be improved through various purification techniques.

Scientific Research Applications

CMPU has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CMPU has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity. In cancer research, CMPU has been studied for its potential to inhibit the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival. In drug discovery, CMPU has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-13(18)6-5-7-14(12)21-17(24)22-15-10-16(20-11-19-15)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMAOVYZOIUIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

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